molecular formula C11H7ClF2N2O2S B3042940 N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide CAS No. 680218-02-4

N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide

Cat. No.: B3042940
CAS No.: 680218-02-4
M. Wt: 304.7 g/mol
InChI Key: NJIGWIMQQHTNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a sulphonamide group attached to a benzene ring, which is further substituted with chloro and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide typically involves the reaction of 2-chloro-3-pyridine with 2,4-difluorobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst to facilitate the formation of the sulphonamide bond. The reaction mixture is often heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of microwave-assisted synthesis has also been explored to enhance the efficiency of the reaction and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The reactions are typically carried out in solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM) under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from the reactions of this compound include substituted sulphonamides, heterocyclic compounds, and various fluorinated derivatives .

Scientific Research Applications

N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide involves its interaction with specific molecular targets and pathways. The sulphonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The chloro and difluoro groups enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chloro-3-pyridyl)-2-chloro-4-fluorobenzamide
  • N-(2-chloro-3-pyridyl)maleimide

Uniqueness

N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide is unique due to the presence of both chloro and difluoro substituents on the benzene ring, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O2S/c12-11-9(2-1-5-15-11)16-19(17,18)10-4-3-7(13)6-8(10)14/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIGWIMQQHTNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide
Reactant of Route 2
Reactant of Route 2
N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide
Reactant of Route 3
Reactant of Route 3
N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide
Reactant of Route 4
Reactant of Route 4
N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide
Reactant of Route 5
Reactant of Route 5
N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide
Reactant of Route 6
Reactant of Route 6
N1-(2-chloro-3-pyridyl)-2,4-difluorobenzene-1-sulphonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.